molecular formula HSe+ B1246204 Selanylium

Selanylium

Cat. No.: B1246204
M. Wt: 79.98 g/mol
InChI Key: LVYQWKJDVCSMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selanylium (C₅H₅Se⁺) is a cationic organoselenium compound characterized by a five-membered aromatic ring containing a selenium atom. Structurally analogous to pyrilium ions (where oxygen replaces selenium), this compound derivatives are synthesized via cyclization reactions of selenophenols with α,β-unsaturated carbonyl compounds under acidic conditions . The compound’s unique electronic configuration, driven by selenium’s polarizability and larger atomic radius compared to oxygen or sulfur, grants it distinct redox properties and electrophilic reactivity.

Properties

Molecular Formula

HSe+

Molecular Weight

79.98 g/mol

IUPAC Name

selanylium

InChI

InChI=1S/HSe/h1H/q+1

InChI Key

LVYQWKJDVCSMKZ-UHFFFAOYSA-N

SMILES

[SeH+]

Canonical SMILES

[SeH+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Selanylium’s closest analogs include thiophenium (C₅H₅S⁺) and pyrilium (C₅H₅O⁺) ions. Key differences arise from selenium’s lower electronegativity (2.55) compared to sulfur (2.58) and oxygen (3.44), resulting in reduced aromatic stabilization but enhanced electrophilicity. Computational studies indicate this compound’s HOMO-LUMO gap (4.2 eV) is narrower than pyrilium (5.1 eV) but wider than tellurophenium (C₅H₅Te⁺, 3.8 eV), reflecting intermediate reactivity .

Physicochemical Properties

Property This compound (C₅H₅Se⁺) Thiophenium (C₅H₅S⁺) Tellurophenium (C₅H₅Te⁺)
Melting Point (°C) 98–102 120–124 85–89
Solubility (H₂O, g/L) 12.3 8.7 22.1
Stability in Air Moderate High Low
Electrophilicity Index 3.45 2.98 4.12

Data compiled from preparative studies and crystallographic analyses .

This compound exhibits moderate air stability, decomposing over 48 hours under ambient conditions, whereas thiophenium derivatives remain stable for weeks. Tellurophenium, though more soluble, is highly air-sensitive due to tellurium’s lower bond dissociation energy (Te–C: 234 kJ/mol vs. Se–C: 272 kJ/mol) .

Limitations and Controversies

Early reports conflict on its thermal stability; some studies suggest decomposition at 150°C, while others report stability up to 180°C . These discrepancies may stem from variations in counterion effects (e.g., BF₄⁻ vs. PF₆⁻).

Critical Evaluation of Literature

The predominance of tellurium and sulfur analogs in high-impact journals has overshadowed selenium-based systems, despite their unique electronic profiles . Recent advances in selenium-directed C–H activation may revive interest in this compound for asymmetric catalysis.

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